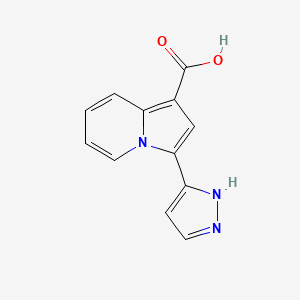
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid
描述
The compound “3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid” is a complex organic molecule that contains a pyrazole ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .
Synthesis Analysis
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are reported to possess a wide range of biological activities . They are often used in the synthesis of condensed heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact molecular structure. For example, a related compound, 1H-pyrazol-3-ylboronic acid, has a molecular weight of 111.9 .
科学研究应用
Coordination Polymers in Chemistry
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid derivatives, like 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (HPPC), have been explored for developing coordination polymers with transition metals. Such compounds show different structural types and potential for building complex 3D frameworks, which are significant in the study of crystallography and material science. For instance, coordination complexes with this ligand can exhibit unique topologies and hydrogen bond interactions, contributing to diverse structural frameworks (Zhao et al., 2014).
Synthesis and Anticancer Activity
Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide have shown promise in anticancer research. These compounds, synthesized through a series of chemical reactions, have exhibited potent antiproliferative activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Zhang et al., 2011).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as microwave-assisted and continuous flow multistep synthesis, have been applied to create derivatives of 3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid. These methods offer significant advantages in terms of time efficiency and yield improvement, indicating their potential for large-scale production and industrial applications (Obermayer et al., 2011).
安全和危害
未来方向
The future directions for research and development involving this compound would depend on its specific properties and potential applications. Pyrazoles are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .
属性
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)8-7-11(9-4-5-13-14-9)15-6-2-1-3-10(8)15/h1-7H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVKWOCYMJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CC=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-3-yl)-indolizine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
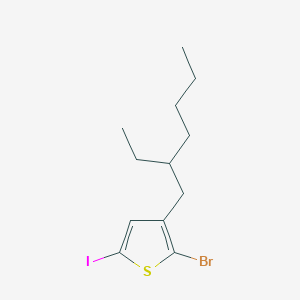
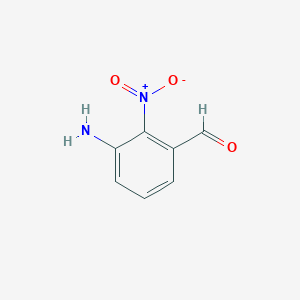
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
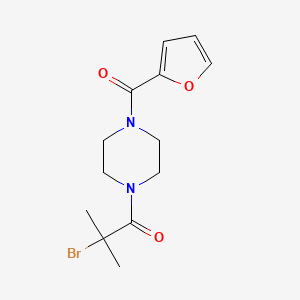
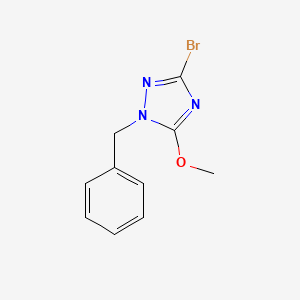
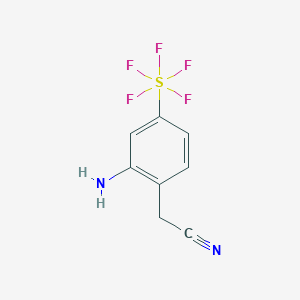
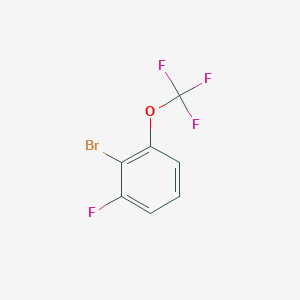
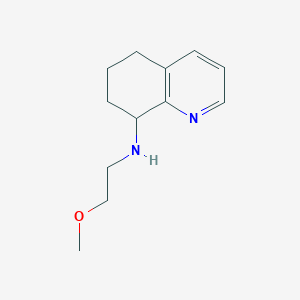
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
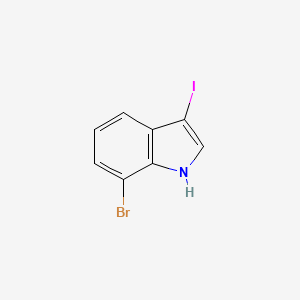
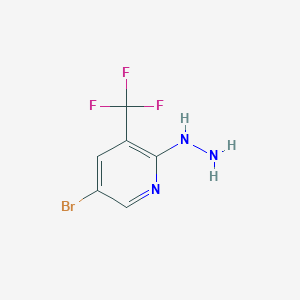
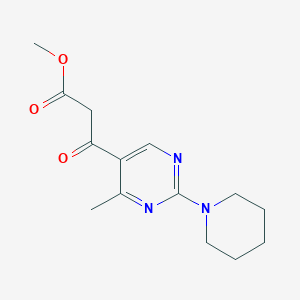
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)